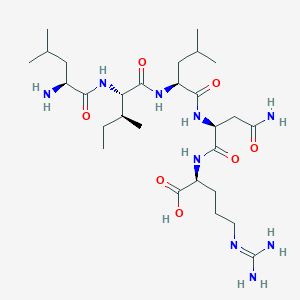
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is composed of five amino acids: leucine, isoleucine, asparagine, and ornithine, with a diaminomethylidene group attached to the ornithine residue.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the amino acid side chains.
Reduction: Reduction reactions can modify disulfide bonds or other reducible groups within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as drug delivery or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
The mechanism of action of L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group on the ornithine residue may play a role in binding to receptors or enzymes, influencing biological activity. The exact pathways and targets depend on the specific context and application of the peptide.
類似化合物との比較
Similar Compounds
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-L-ornithine: Similar structure but without the diaminomethylidene group.
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-L-lysine: Substitution of ornithine with lysine.
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-L-arginine: Substitution of ornithine with arginine.
Uniqueness
L-Leucyl-L-isoleucyl-L-leucyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
特性
CAS番号 |
441348-58-9 |
|---|---|
分子式 |
C28H53N9O7 |
分子量 |
627.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H53N9O7/c1-7-16(6)22(37-23(39)17(29)11-14(2)3)26(42)36-19(12-15(4)5)24(40)35-20(13-21(30)38)25(41)34-18(27(43)44)9-8-10-33-28(31)32/h14-20,22H,7-13,29H2,1-6H3,(H2,30,38)(H,34,41)(H,35,40)(H,36,42)(H,37,39)(H,43,44)(H4,31,32,33)/t16-,17-,18-,19-,20-,22-/m0/s1 |
InChIキー |
YRSAQOOGUWFXLI-HVYFOGIKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
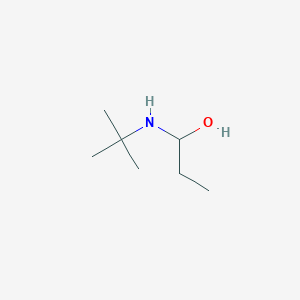
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)

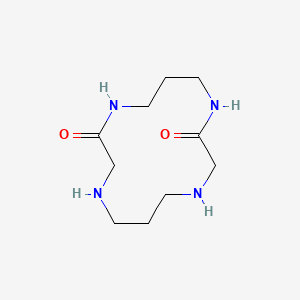
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
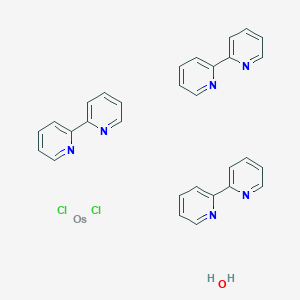
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
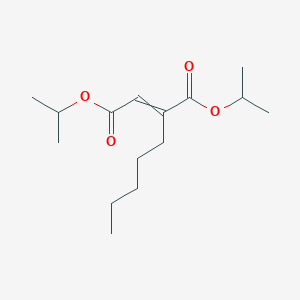

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
